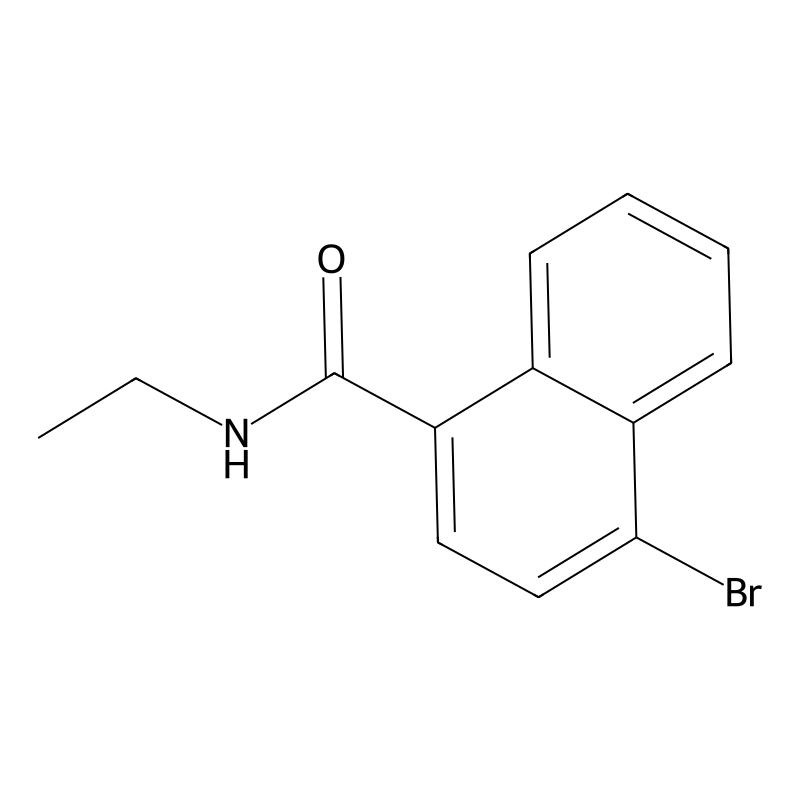

4-Bromo-N-ethylnaphthalene-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Siderophores

Application Summary

Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron.

Methods of Application

Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways.

Results or Outcomes

1,8-Naphthalimide Derivatives

Application Summary

1,8-Naphthalimide (NIs) derivatives have been widely used as fluorescent molecules in biological, chemical, and medical fields.

Methods of Application

These derivatives have been synthesized via an aromatic nucleophilic substitution reaction.

Results or Outcomes

All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents.

4-Bromo-N-ethylnaphthalene-1-carboxamide is an organic compound characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 276.15 g/mol. This compound is notable for its unique structural features, which influence its chemical reactivity and potential biological activity.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to yield naphthalenes.

- Coupling Reactions: It can participate in coupling reactions, including Suzuki or Heck reactions, to generate biaryl compounds.

Research indicates that 4-Bromo-N-ethylnaphthalene-1-carboxamide exhibits various biological activities, making it a subject of interest in medicinal chemistry. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which may lead to modulation of biological processes. The bromine atom and the carboxamide group are particularly significant in influencing its binding affinity and reactivity.

The synthesis of 4-Bromo-N-ethylnaphthalene-1-carboxamide typically involves two main steps:

- Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst like iron(III) bromide to yield 4-bromonaphthalene.

- Formation of Carboxamide: The 4-bromonaphthalene is then reacted with ethylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to produce 4-Bromo-N-ethylnaphthalene-1-carboxamide.

Industrial production may utilize optimized reaction conditions and techniques like continuous flow reactors to enhance yield and purity.

4-Bromo-N-ethylnaphthalene-1-carboxamide finds applications in various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

- Biology: The compound is used in developing probes for biological process studies and interactions.

- Medicine: It holds potential as a lead compound for new pharmaceutical developments.

- Industry: It is involved in producing specialty chemicals and materials.

The interaction studies of 4-Bromo-N-ethylnaphthalene-1-carboxamide focus on its binding capabilities with various biological targets. The compound's structure allows it to interact with enzymes and receptors, leading to significant biological effects. Ongoing research aims to elucidate the specific pathways and molecular interactions involved in its action.

Several compounds share structural similarities with 4-Bromo-N-ethylnaphthalene-1-carboxamide:

| Compound Name | Structural Features |

|---|---|

| 4-Bromo-N-methylnaphthalene-1-carboxamide | Methyl group instead of ethyl group |

| 4-Chloro-N-ethylnaphthalene-1-carboxamide | Chlorine atom instead of bromine |

| 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | Cyclopropyl group instead of ethyl group |

| 4-Bromo-N-propylnaphthalene-1-carboxamide | Propyl group instead of ethyl group |

| 4-Bromo-N-isopropylnaphthalene-1-carboxamide | Isopropyl group instead of ethyl group |

Uniqueness

The uniqueness of 4-Bromo-N-ethylnaphthalene-1-carboxamide lies in its specific structural configuration, particularly the positioning of the bromine atom and the ethyl group on the naphthalene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it a valuable compound for further research and application in various fields.